molecular formula C27H32N4O2 B2744607 1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251562-05-6

1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2744607
CAS RN: 1251562-05-6
M. Wt: 444.579
InChI Key: DOTTVCPGUMIFGM-UHFFFAOYSA-N
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Description

1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide, commonly known as CAI, is a small molecule that has attracted the attention of researchers due to its potential therapeutic applications. CAI is a derivative of imidazole, a five-membered aromatic heterocycle that contains two nitrogen atoms. The molecule has a molecular weight of 445.6 g/mol and a chemical formula of C27H32N4O2.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the synthesis of heterocyclic compounds, particularly those involving imidazole rings, has been extensive due to their relevance in pharmaceutical and chemical industries. For instance, the synthesis of new antibiotic and antibacterial drugs from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide highlights the potential antimicrobial properties of compounds within this chemical class (Ahmed, 2007).

Antimicrobial Activity

Compounds with imidazole rings have been studied for their antimicrobial properties. The development of novel inhibitors of human rhinovirus from 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines indicates the potential of such compounds in treating viral infections (Hamdouchi et al., 1999).

Synthetic Methodology Development

The exploration of synthetic methodologies for heterocyclic compounds is significant for facilitating the development of new drugs and materials. For example, the synthesis and characterization of novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives using OxymaPure/DIC as an efficient reagent, demonstrate advancements in synthetic chemistry that can lead to new therapeutic agents (El‐Faham et al., 2013).

Anticonvulsant Activity

The investigation into the anticonvulsant activity of alkanamide derivatives, including those with imidazole and benzimidazole rings, underscores the importance of these compounds in developing treatments for neurological disorders (Tarikogullari et al., 2010).

properties

IUPAC Name

1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(3-ethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-2-20-9-6-10-24(15-20)30-27(33)25-18-31(19-28-25)17-22-11-13-23(14-12-22)29-26(32)16-21-7-4-3-5-8-21/h6,9-15,18-19,21H,2-5,7-8,16-17H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTTVCPGUMIFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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